molecular formula C7H6ClFO B1591572 4-Chloro-1-fluoro-2-methoxybenzene CAS No. 1092349-89-7

4-Chloro-1-fluoro-2-methoxybenzene

Cat. No.: B1591572
CAS No.: 1092349-89-7
M. Wt: 160.57 g/mol
InChI Key: HZOCKBSKQYBWPS-UHFFFAOYSA-N
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Description

4-Chloro-1-fluoro-2-methoxybenzene is an aromatic compound with the molecular formula C7H6ClFO It is a derivative of benzene, where the hydrogen atoms at positions 4, 1, and 2 are replaced by chlorine, fluorine, and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-fluoro-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-fluoro-2-methoxybenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar electrophilic aromatic substitution reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced separation techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-fluoro-2-methoxybenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and fluorine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding quinones, while reduction reactions can target the halogen substituents.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.

    Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Nitration: 4-Chloro-1-fluoro-2-methoxy-3-nitrobenzene.

    Sulfonation: 4-Chloro-1-fluoro-2-methoxybenzenesulfonic acid.

    Bromination: 4-Chloro-1-fluoro-2-methoxy-3-bromobenzene.

Scientific Research Applications

4-Chloro-1-fluoro-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific pharmacological profiles.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-1-fluoro-2-methoxybenzene in various reactions involves the interaction of its functional groups with specific molecular targets. For example:

    Electrophilic Substitution: The electron-donating methoxy group activates the aromatic ring towards electrophilic attack, while the electron-withdrawing chlorine and fluorine groups influence the regioselectivity of the reaction.

    Nucleophilic Substitution: The electron-withdrawing chlorine and fluorine groups make the aromatic ring more susceptible to nucleophilic attack, facilitating the substitution of these groups by nucleophiles.

Comparison with Similar Compounds

4-Chloro-1-fluoro-2-methoxybenzene can be compared with other similar compounds, such as:

    4-Chloro-1-fluoro-2-nitrobenzene: Similar in structure but with a nitro group instead of a methoxy group, leading to different reactivity and applications.

    4-Chloro-1-fluoro-2-hydroxybenzene:

    4-Chloro-1-fluoro-2-methylbenzene: Has a methyl group instead of a methoxy group, resulting in variations in its reactivity and applications.

The uniqueness of this compound lies in the combination of its substituents, which impart specific electronic and steric effects, making it a valuable compound for various chemical transformations and applications.

Properties

IUPAC Name

4-chloro-1-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOCKBSKQYBWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591122
Record name 4-Chloro-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092349-89-7
Record name 4-Chloro-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 5-chloro-2-fluorophenol (4.68 g) and DMF (dry) (50 mL) were added K2CO3 (8.83 g) and iodomethane (3.99 mL) at room temperature. The mixture was stirred at room temperature for 4.5 h. The mixture was diluted with water and extracted with EtOAc. The organic layer was washed successively with water and brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/hexane) to give the title compound (4.60 g).
Quantity
4.68 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
8.83 g
Type
reactant
Reaction Step Two
Quantity
3.99 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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